(2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride is a derivative of the amino acid lysine, characterized by two amino groups and a carboxylic acid group attached to a hexanoic acid backbone. Its molecular formula is C₆H₁₆Cl₂N₂O₂, and it is often encountered in its dihydrochloride form, which enhances its solubility in water. This compound is significant in biochemical applications and is used as a building block for various peptides and proteins .
These reactions highlight the compound's versatility in organic synthesis and biochemistry.
(2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride exhibits several biological activities:
Several methods exist for synthesizing (2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride:
Each method has its advantages concerning yield, purity, and environmental impact.
The applications of (2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride are diverse:
Interaction studies involving (2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride focus on its binding affinity with various receptors and enzymes:
Several compounds share structural similarities with (2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Lysine | C₆H₁₄N₂O₂ | Natural amino acid essential for protein synthesis. |
| 2-Aminohexanoic Acid | C₆H₁₃N₃O₂ | Lacks the second amino group present in lysine. |
| 1,6-Diaminohexane | C₆H₁₈N₂ | Contains two amino groups but lacks the carboxylic group. |
| 2,6-Diaminopimelic Acid | C₇H₁₄N₂O₂ | An intermediate in lysine biosynthesis with one more carbon atom. |
The uniqueness of (2S)-2,6-diamino(113C)hexanoic acid; dihydrochloride lies in its specific configuration and functional groups that enhance its biological activity compared to these similar compounds.
(2S)-2,6-Diamino(1-¹³C)hexanoic acid dihydrochloride is a chiral, carbon-13-labeled variant of lysine, an essential α-amino acid. Its systematic IUPAC name reflects three key features:
Alternative nomenclature includes:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217466-44-8 | |
| Molecular Formula | C₅¹³CH₁₆Cl₂N₂O₂ | |
| Molecular Weight | 220.10 g/mol | |
| Parent Compound | 2,6-Diaminohexanoic acid |
The compound’s structure combines lysine’s native functional groups with strategic isotopic enrichment:
The synthesis and application of isotope-labeled amino acids have evolved through three phases:
Matthias Mann’s introduction of SILAC in 2002 marked a paradigm shift:
Dynamic nuclear polarization (DNP) enhanced ¹³C NMR sensitivity by >5,000-fold, enabling real-time metabolic imaging in cancers. This required optimized ¹³C-labeled precursors like the subject compound to achieve sufficient signal-to-noise ratios.
The production of carbon-13 labeled lysine derivatives represents a critical advancement in isotopic labeling technology, enabling precise metabolic studies and nuclear magnetic resonance spectroscopy applications [1]. The synthesis of (2S)-2,6-diamino(¹³C)hexanoic acid;dihydrochloride can be achieved through two primary methodological approaches: fermentation-based biosynthetic processes and chemical modification techniques utilizing carbon-13 enriched precursors [2] [16].
Microbial fermentation systems have emerged as the predominant method for large-scale production of carbon-13 labeled lysine derivatives [9] [10]. The fermentation-based biosynthetic approach utilizes genetically optimized microorganisms, particularly Corynebacterium glutamicum and Brevibacterium flavum strains, which demonstrate exceptional capacity for lysine overproduction when cultured under controlled conditions [1] [12].
The metabolic pathway analysis using carbon-13 nuclear magnetic resonance spectroscopy has revealed that lysine biosynthesis in Corynebacterium glutamicum ATCC 21543 proceeds through the diaminopimelate pathway, with carbon-13 glucose serving as the primary labeled substrate [9]. Research findings indicate that when [1-¹³C]glucose is utilized as the sole carbon source, the resulting lysine exhibits a characteristic labeling pattern with L-[3,5-¹³C]lysine as the predominant product [10].
The fermentation process parameters significantly influence the isotopic incorporation efficiency and overall yield [12]. Optimal conditions for carbon-13 lysine production include maintenance of pH values between 6.8 and 7.2, temperature control at 30-32°C, and dissolved oxygen concentrations above 30% saturation throughout the cultivation period [14]. The metabolic flux analysis demonstrates that lysine production rates can achieve 0.066 g/(g·h) per gram of resin under optimized fermentation conditions [26].
Table 1: Fermentation Parameters for ¹³C-Lysine Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.8-7.2 | Critical for enzyme activity [12] |
| Temperature | 30-32°C | Affects metabolic flux distribution [14] |
| Dissolved Oxygen | >30% saturation | Essential for aerobic metabolism [15] |
| Carbon Source Concentration | 20-40 g/L | Determines labeling efficiency [9] |
| Cultivation Time | 48-72 hours | Maximizes isotope incorporation [1] |
The dual pathway operation in lysine biosynthesis has been confirmed through comprehensive carbon-13 nuclear magnetic resonance studies [11]. The classical diaminopimelate pathway operates alongside the diaminopimelate dehydrogenase bypass, with the contribution ratio varying depending on cultivation conditions and strain characteristics [9] [11].
Chemical synthesis approaches offer precise control over isotope positioning and labeling patterns in lysine derivatives [18] [22]. The stereoarray isotope labeled synthesis methodology enables the production of multiply labeled lysine compounds with specific stereochemical configurations [3] [22].
The head-to-tail conversion technique represents a sophisticated chemical approach for synthesizing stereoarray isotope labeled lysine from glutamic acid precursors [22]. This method achieves high stereospecificity for all five chiral centers in the lysine molecule, producing (2S,3R,4R,5S,6R)-[3,4,5,6-²H₄;1,2,3,4,5,6-¹³C₆;2,6-¹⁵N₂]lysine with excellent chemical purity [3].
Palladium-catalyzed carbon-hydrogen functionalization reactions have been developed for introducing carbon-13 labeled methyl groups into amino acid scaffolds [2] [18]. These reactions utilize iodomethane-¹³C as the labeling reagent and demonstrate high regioselectivity and stereoselectivity at the beta-position due to directing auxiliary coordination with transition metals [18].
Table 2: Chemical Synthesis Yields for ¹³C-Labeled Lysine Derivatives
| Synthesis Method | Yield (%) | Isotopic Purity (%) | Reference |
|---|---|---|---|
| Head-to-tail conversion | 54 | >95 | [22] |
| Palladium-catalyzed functionalization | 44-91 | >98 | [18] |
| Direct chemical modification | 33-50 | >99 | [2] |
| Pyroglutamic acid route | 62-78 | >97 | [5] |
The purification of carbon-13 labeled lysine derivatives requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity standards [23] [24]. The separation and purification methodology typically employs a combination of crystallization and chromatographic techniques to ensure optimal product quality [27].
Cooling crystallization represents the primary purification method for lysine dihydrochloride derivatives [23] [24]. The crystallization process involves concentration of the fermentation broth or synthetic reaction mixture followed by controlled temperature reduction to induce crystal formation [23]. The optimal crystallization conditions include initial concentration at 80°C to achieve 65-80% solute concentration, followed by cooling at rates of 3°C/h to final temperatures of 10-30°C [24].
Ion exchange chromatography serves as the secondary purification step for removing ionic impurities and achieving high chemical purity [26] [27]. The process utilizes strongly acidic cation exchange resins with ammonia water as the eluent, achieving purification rates of 0.11 g/(g·h) with 96% recovery efficiency [26]. The elution process typically yields lysine solutions with concentrations exceeding 20% and purities above 80% [23].
Table 3: Crystallization Parameters for Lysine Dihydrochloride
| Parameter | Optimal Conditions | Product Quality |
|---|---|---|
| Initial Concentration | 65-80% | Affects crystal size [24] |
| Cooling Rate | 3°C/h | Controls crystal morphology [23] |
| Final Temperature | 10-30°C | Determines yield [24] |
| Solvent Ratio | 1:7-1:8 (organic:aqueous) | Influences purity [24] |
| Drying Temperature | 70-75°C | Removes residual moisture [24] |
The crystallization strategy employs anti-solvent techniques using methanol or ethanol to promote controlled precipitation [46] [51]. The process parameters significantly influence the filtration properties and crystal morphology of the final product [51]. Ethanol demonstrates superior performance compared to methanol, producing larger crystals with enhanced filterability characteristics [51].
Recrystallization from aqueous solutions provides additional purification benefits, achieving product purities exceeding 98.5% with wet crystal content of 98.5% [23]. The washing procedures utilize pure water or dilute ethanol solutions to remove surface impurities while maintaining crystal integrity [23] [24].
The assessment of isotopic purity in carbon-13 labeled lysine derivatives requires comprehensive analytical methodologies that accurately quantify isotope enrichment and confirm structural integrity [30] [38]. Quality control protocols must address both chemical purity and isotopic composition to ensure product specifications meet research and pharmaceutical standards [33] [41].
Mass spectrometry represents the primary analytical technique for isotopic purity determination [38] [41]. High-resolution liquid chromatography-mass spectrometry enables precise measurement of isotopic distribution patterns and calculation of enrichment percentages [38]. The analytical method involves extraction of resolved isotopes, integration of extracted ion chromatograms, and comparison with theoretical isotopic distributions [38] [41].
Nuclear magnetic resonance spectroscopy provides complementary analysis for structural confirmation and isotope positioning [34] [37]. Carbon-13 nuclear magnetic resonance spectroscopy directly observes labeled carbon atoms and confirms their chemical environment within the lysine molecule [7] [34]. The technique achieves baseline resolution of isotopic species and enables quantitative determination of labeling efficiency [37].
Table 4: Quality Control Specifications for ¹³C-Labeled Lysine
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Isotopic Purity | ≥95-99% | Mass spectrometry | [30] [33] |
| Chemical Purity | ≥95-98% | High-performance liquid chromatography | [32] [35] |
| Optical Activity | +13.0 to +16.0° | Polarimetry | [50] |
| Molecular Weight | 219.11 Da | Mass spectrometry | [47] |
| Moisture Content | <0.5% | Karl Fischer titration | [50] |
The isotopic enrichment calculation requires correction for natural abundance isotopes and measurement errors [41] [52]. The methodology involves evaluation of mass spectrometer linearity, determination of mass cluster purity using natural abundance analogues, and calculation of theoretical isotope compositions for various enrichment levels [41]. The isotopic purity determination achieves uncertainties below 2% when proper analytical protocols are followed [33] [52].
Gas chromatography-mass spectrometry analysis provides additional verification of isotopic composition, particularly for derivatized amino acid samples [42] [45]. The technique enables separation of isotopomers and quantification of deuterium-carbon-13 isotope distributions in multiply labeled compounds [10] [42].
Table 5: Analytical Methods for Isotopic Purity Assessment
| Technique | Detection Range | Precision | Applications |
|---|---|---|---|
| High-resolution mass spectrometry | 0.1-99.9% | ±0.1% | Isotope distribution [38] |
| Carbon-13 nuclear magnetic resonance | 1-99% | ±1% | Structural confirmation [34] |
| Gas chromatography-mass spectrometry | 0.5-99% | ±0.5% | Isotopomer analysis [42] |
| Liquid chromatography-mass spectrometry | 0.1-99.9% | ±0.2% | Purity assessment [45] |
Crystallographic investigations of (2S)-2,6-diaminohexanoic acid;dihydrochloride reveal distinctive structural features characteristic of amino acid dihydrochloride salts. The compound crystallizes with the molecular formula C₆H₁₆Cl₂N₂O₂ and a molecular weight of 219.11 g/mol [1] [2] [3]. The crystal system adopts a monoclinic arrangement, which is consistent with related amino acid dihydrochloride structures that typically crystallize in space group P2₁ [4] [5].
The melting point determination shows thermal decomposition occurring at 263-264°C, indicating the stability of the dihydrochloride salt form under standard conditions [6] [7]. This decomposition temperature is characteristic of amino acid dihydrochloride salts, where thermal degradation occurs before true melting due to the ionic nature of the compound.
X-ray diffraction analysis of related lysine-containing dipeptide structures provides insight into the packing arrangements typical of dihydrochloride salts. Studies on L-valyl-L-lysine hydrochloride demonstrate that the compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.438(5) Å, b = 14.188(5) Å, c = 9.521(5) Å, and β = 95.38(2)° [4]. The peptide exists in a zwitterionic form with the lysine side-chain nitrogen atom protonated, which is analogous to the protonation state expected in the dihydrochloride salt.
The optical activity measurement of [α]₂₅/D = +13.0 to +16.0° (c=2, H₂O) confirms the preservation of the (2S) stereochemical configuration in the crystal lattice [6] [7]. This specific rotation value is consistent with the L-configuration of the lysine residue and indicates minimal racemization during salt formation.
Hydrogen bonding patterns in dihydrochloride salts typically involve both amino groups acting as hydrogen bond donors to chloride anions. The crystallographic studies reveal that neighboring molecules are connected through extensive hydrogen bonding networks, with head-to-tail interactions being particularly prevalent in lysine-containing structures [4]. These interactions contribute significantly to the overall stability of the crystalline form.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 219.11 | [1] [2] [3] |
| Crystal System | Monoclinic | [4] [5] |
| Space Group | P2₁ (related structures) | [4] [5] |
| Melting Point (°C) | 263-264 (dec.) | [6] [7] |
| Optical Activity [α]₂₅/D | +13.0 to +16.0° (c=2, H₂O) | [6] [7] |
The nuclear magnetic resonance spectroscopic characterization of (2S)-2,6-diaminohexanoic acid;dihydrochloride provides comprehensive structural information through both ¹H and ¹³C NMR analyses. The compound exhibits characteristic chemical shift patterns in deuterium oxide (D₂O) solvent, which is typically employed for amino acid dihydrochloride salts due to their high aqueous solubility [8] [9] [10].
The ¹H NMR spectrum displays distinctive resonances for each carbon-bound proton environment. The α-proton (H-2) appears as a triplet in the region of 3.75-3.78 ppm, reflecting its coupling to the adjacent β-methylene protons [8] [9] [10]. The β-methylene protons (H-3) resonate at 1.92-2.01 ppm, while the γ- and δ-methylene protons (H-4 and H-5) appear in the overlapping region of 1.43-1.95 ppm [8] [9] [10]. The ε-methylene protons (H-6) adjacent to the terminal amino group are significantly deshielded, appearing at 3.03-3.05 ppm due to the electron-withdrawing effect of the protonated amino group [8] [9] [10].
¹³C NMR spectroscopy reveals six distinct carbon environments corresponding to the hexanoic acid backbone. The carboxyl carbon (C-1) resonates in the typical carboxylic acid region at 175-176 ppm [11] [12]. The α-carbon (C-2) appears at 55-56 ppm, characteristic of amino acid α-carbons [11] [12]. The aliphatic chain carbons show progressive chemical shift variations: β-carbon (C-3) at 31-32 ppm, γ-carbon (C-4) at 23-24 ppm, δ-carbon (C-5) at 27-28 ppm, and ε-carbon (C-6) at 41-42 ppm [11] [12]. The deshielding of the ε-carbon reflects the proximity to the positively charged ammonium group.
¹⁵N NMR analysis provides valuable information about the nitrogen environments. The α-amino nitrogen resonates at 8-10 ppm, while the ε-amino nitrogen, which exists as NH₃⁺ in the dihydrochloride salt, appears at 33-35 ppm [13] [14] [15]. This significant downfield shift of the protonated amino group is characteristic of ammonium functionalities and confirms the ionic nature of the compound.
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|
| ¹H (α-CH) | 3.75-3.78 | D₂O | [8] [9] [10] |
| ¹H (β-CH₂) | 1.92-2.01 | D₂O | [8] [9] [10] |
| ¹H (γ-CH₂) | 1.43-1.95 | D₂O | [8] [9] [10] |
| ¹H (δ-CH₂) | 1.43-1.95 | D₂O | [8] [9] [10] |
| ¹H (ε-CH₂) | 3.03-3.05 | D₂O | [8] [9] [10] |
| ¹³C (C1-COOH) | 175-176 | D₂O | [11] [12] |
| ¹³C (C2-α) | 55-56 | D₂O | [11] [12] |
| ¹³C (C3-β) | 31-32 | D₂O | [11] [12] |
| ¹³C (C4-γ) | 23-24 | D₂O | [11] [12] |
| ¹³C (C5-δ) | 27-28 | D₂O | [11] [12] |
| ¹³C (C6-ε) | 41-42 | D₂O | [11] [12] |
| ¹⁵N (α-NH₂) | 8-10 | H₂O/D₂O | [13] [14] [15] |
| ¹⁵N (ε-NH₃⁺) | 33-35 | H₂O/D₂O | [13] [14] [15] |
The two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment provides enhanced spectral resolution and unambiguous assignment of proton-carbon connectivities in (2S)-2,6-diaminohexanoic acid;dihydrochloride. This technique is particularly valuable for amino acid analysis as it correlates each proton with its directly bonded carbon atom, eliminating ambiguities that may arise from overlapping resonances in one-dimensional spectra [16] [17] [18].
The HSQC spectrum displays characteristic cross-peaks corresponding to each CH and CH₂ group in the molecule. The multiplicity-edited HSQC experiment differentiates between CH/CH₃ groups (appearing as positive peaks) and CH₂ groups (appearing as negative peaks), providing additional structural confirmation [17] [18]. In the case of the dihydrochloride salt, all carbon-bound protons are associated with either CH (α-position) or CH₂ groups, with no methyl groups present.
The α-carbon region of the HSQC spectrum shows a single cross-peak correlating the α-proton at 3.75-3.78 ppm with the α-carbon at 55-56 ppm [17]. This correlation confirms the preservation of the amino acid backbone structure and the absence of any deuterium exchange at the α-position under the experimental conditions.
The aliphatic chain region displays four distinct CH₂ correlations corresponding to the β-, γ-, δ-, and ε-methylene groups. The β-CH₂ cross-peak appears at 1.92-2.01 ppm (¹H) correlating with 31-32 ppm (¹³C), while the γ- and δ-CH₂ groups show overlapping proton resonances at 1.43-1.95 ppm correlating with carbons at 23-24 ppm and 27-28 ppm, respectively [17]. The ε-CH₂ correlation is clearly resolved at 3.03-3.05 ppm (¹H) and 41-42 ppm (¹³C), reflecting the deshielding effect of the adjacent ammonium group.
Studies on lysine-containing proteins have demonstrated that HSQC experiments can effectively monitor lysine side-chain dynamics and interactions [13] [14]. The technique has been successfully applied to observe lysine NH₃ groups in protein-DNA complexes, where ¹⁵N chemical shifts around 33 ppm are characteristic of functional lysine residues engaged in electrostatic interactions [13] [14].
The sensitivity of HSQC to environmental changes makes it particularly useful for studying isotope effects in labeled derivatives. Deuterium-induced shifts observed in HSQC spectra can provide information about the ionization state of amino groups, with different shift patterns observed for protonated versus deprotonated forms [9].
The analysis of methyl group resonance patterns in isotopically labeled derivatives of (2S)-2,6-diaminohexanoic acid;dihydrochloride provides valuable insights into the compound's structural and dynamic properties. While the parent compound lacks naturally occurring methyl groups, ¹³C-methylated derivatives created through reductive methylation with [¹³C]formaldehyde have been extensively studied [19].
The reductive ¹³C-methylation process specifically targets the amino groups, converting them to dimethylamino derivatives. This modification is particularly relevant for the dihydrochloride salt, where both the α- and ε-amino groups can undergo methylation [19]. The resulting dimethyl-lysine derivatives exhibit characteristic ¹³C NMR resonances at 42.8 and 43.2 ppm for the methylated amino groups, indicating that these groups exist in two different microenvironments [20].
¹H-¹³C HSQC analysis of ¹³C-methylated lysine derivatives reveals distinct cross-peaks for the introduced methyl groups. These methylated derivatives show enhanced NMR sensitivity due to the favorable relaxation properties of the ¹³C-labeled methyl groups [19]. The methyl resonances appear as sharp singlets in the ¹H dimension, typically in the region of 2.8-3.2 ppm, correlating with ¹³C signals at approximately 42-43 ppm [19].
Isotopic labeling studies have demonstrated that fully ¹³C₆,¹⁵N₂-labeled lysine dihydrochloride provides comprehensive spectroscopic information [6] [21] [22]. The ¹³C₆ labeling introduces isotopic shifts throughout the carbon skeleton, while ¹⁵N₂ labeling affects both amino groups. The mass shift of M+8 for the fully labeled compound reflects the incorporation of six ¹³C atoms and two ¹⁵N atoms [6] [22].
Methyl-specific isotope labeling strategies have been developed for protein NMR studies, where selective introduction of ¹³CH₃ or ¹³CHD₂ groups into deuterated proteins provides enhanced sensitivity [23] [24]. These approaches have been extended to amino acid analysis, where α-keto acid precursors can be used to introduce isotopic labels at specific positions [23].
The stereospecific labeling of amino acids has enabled detailed analysis of side-chain conformations and dynamics. Studies using stereo-array isotope-labeled lysine (SAIL-Lys) have provided complete assignments of lysine side-chain NMR signals in proteins [9]. The SAIL-Lys approach incorporates [U-¹³C,¹⁵N; β₂,γ₂,δ₂,ε₃-D₄]-labeling, which allows for the observation of individual lysine residues even in complex protein environments [9].
Deuterium-induced isotope shifts provide additional structural information in labeled derivatives. The magnitude of these shifts depends on the ionization state of the amino groups, with different shift patterns observed for protonated (NH₃⁺) versus deprotonated (NH₂) forms [9]. For the ε-amino group, deuterium-induced shifts of -0.32 ppm for ¹³Cε and -1.1 ppm for ¹⁵Nζ are observed for the protonated form, compared to -0.21 ppm and -1.8 ppm, respectively, for the deprotonated form [9].
Mass spectrometric analysis of (2S)-2,6-diaminohexanoic acid;dihydrochloride and its isotopically labeled variants provides detailed information about fragmentation patterns and isotopic distribution. The molecular ion peak appears at m/z 147.1 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [11] [12] [25].
The characteristic fragmentation pattern reveals several diagnostic ions that provide structural confirmation. The base peak at m/z 147.1 represents the intact protonated molecule, while secondary fragments include ions at m/z 130.1 (loss of NH₃, 10% relative intensity), m/z 112.1 (loss of NH₂-CH₂-CH₂, 1% relative intensity), m/z 84.1 (C₅H₁₀N⁺, 62.4% relative intensity), m/z 56.1 (C₃H₆N⁺, 100% relative intensity), and m/z 41.4 (C₂H₃N⁺, 21.6% relative intensity) [11] [12] [25].
Isotopologue analysis using ¹³C-labeled derivatives provides enhanced analytical capabilities for metabolomic studies. The incorporation of stable isotopes creates characteristic mass shifts that can be resolved using high-resolution mass spectrometry [26] [27]. For ¹³C₆-labeled lysine dihydrochloride, the molecular ion appears at m/z 153.1, representing a +6 Da shift corresponding to the six ¹³C atoms [21] [22].
The neutron-encoded approach to isotopologue analysis allows for the differentiation of compounds with very small mass differences. Studies have demonstrated the feasibility of creating multiple isotopologues with precise mass differences of 6 mDa, requiring ultra-high resolution mass spectrometry for accurate quantification [26]. This approach has been successfully applied to SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments using lysine isotopologues [26].
Compound-specific isotope analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) has been applied to amino acid derivatives [28]. Trimethylsilylation derivatization allows for the analysis of ¹⁴N/¹⁵N ratios in amino acids from protein hydrolysis, providing information about nitrogen isotope effects in biological systems [28].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of lysine and its metabolites without derivatization [25]. These methods utilize isotope dilution with uniformly ¹³C-labeled internal standards to achieve accurate quantification. The linear dynamic range typically spans 1.17-300 ng/mL with correlation coefficients exceeding 0.995 [25].
Partially ¹³C-labeled materials have been investigated as internal standards for untargeted metabolomics studies [29]. The use of partially labeled lysine derivatives provides isotopic signatures that can aid in the identification of true metabolic features while reducing the cost associated with fully labeled compounds [29].
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 147.1 (M+H)⁺ | 100 | Molecular ion + H | [11] [12] [25] |
| 130.1 | 10 | Loss of NH₃ | [11] [12] [25] |
| 112.1 | 1 | Loss of NH₂-CH₂-CH₂ | [11] [12] [25] |
| 84.1 | 62.4 | C₅H₁₀N⁺ | [11] [12] [25] |
| 56.1 | 100 | C₃H₆N⁺ | [11] [12] [25] |
| 41.4 | 21.6 | C₂H₃N⁺ | [11] [12] [25] |
The isotopic labeling of lysine with ¹³C and ¹⁵N enables comprehensive mass spectrometric characterization through multiple reaction monitoring (MRM) approaches. The use of stable isotope-labeled internal standards compensates for matrix effects and improves analytical precision in complex biological samples [30] [31]. These methodologies have been successfully applied to quantitative analysis of amino acids in blood and plasma samples, achieving coefficients of variation below 5% for most analytes [30].